molecular formula C9H11NO2 B14332238 Carbamic acid, 2,5-xylyl ester CAS No. 110047-13-7

Carbamic acid, 2,5-xylyl ester

Cat. No.: B14332238
CAS No.: 110047-13-7
M. Wt: 165.19 g/mol
InChI Key: MDSWSNBMVSKNHN-UHFFFAOYSA-N
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Description

Carbamic acid, 2,5-xylyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The compound is characterized by the presence of a carbamate group attached to a 2,5-xylyl group, which is a derivative of xylene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 2,5-xylyl ester typically involves the reaction of 2,5-xylyl alcohol with a carbamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-xylyl alcohol+carbamoyl chloridecarbamic acid, 2,5-xylyl ester+HCl\text{2,5-xylyl alcohol} + \text{carbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,5-xylyl alcohol+carbamoyl chloride→carbamic acid, 2,5-xylyl ester+HCl

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 2,5-xylyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

    Hydrolysis: Yields 2,5-xylyl alcohol and carbamic acid.

    Oxidation: Produces various oxidation products, including carboxylic acids and aldehydes.

    Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 2,5-xylyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, 2,5-xylyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or other proteins. The molecular pathways involved may include inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Uniqueness

Carbamic acid, 2,5-xylyl ester is unique due to the presence of the 2,5-xylyl group, which imparts specific chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other carbamates.

Properties

CAS No.

110047-13-7

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2,5-dimethylphenyl) carbamate

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5H,1-2H3,(H2,10,11)

InChI Key

MDSWSNBMVSKNHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)N

Origin of Product

United States

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